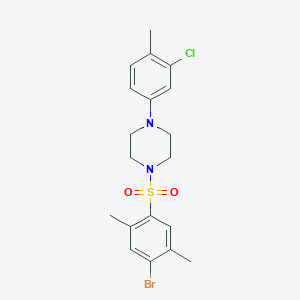

1-(4-Bromo-2,5-dimethylbenzenesulfonyl)-4-(3-chloro-4-methylphenyl)piperazine

Description

The compound 1-(4-Bromo-2,5-dimethylbenzenesulfonyl)-4-(3-chloro-4-methylphenyl)piperazine is a sulfonylpiperazine derivative characterized by a bromo- and dimethyl-substituted benzenesulfonyl group at position 1 and a 3-chloro-4-methylphenyl substituent at position 4 of the piperazine ring. Its molecular formula is C₁₉H₂₀BrClN₂O₂S, with a molecular weight of 463.85 g/mol.

Properties

IUPAC Name |

1-(4-bromo-2,5-dimethylphenyl)sulfonyl-4-(3-chloro-4-methylphenyl)piperazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22BrClN2O2S/c1-13-4-5-16(12-18(13)21)22-6-8-23(9-7-22)26(24,25)19-11-14(2)17(20)10-15(19)3/h4-5,10-12H,6-9H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGYWMLZPLNNIJH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=C(C=C(C(=C3)C)Br)C)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22BrClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

457.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Bromo-2,5-dimethylbenzenesulfonyl)-4-(3-chloro-4-methylphenyl)piperazine typically involves the following steps:

Starting Materials: The synthesis begins with 4-bromo-2,5-dimethylbenzenesulfonyl chloride and 3-chloro-4-methylphenylpiperazine.

Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction.

Solvent: Common solvents used include dichloromethane or tetrahydrofuran.

Temperature: The reaction is typically conducted at room temperature or slightly elevated temperatures (25-50°C).

Industrial Production Methods

In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can further optimize the process.

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromo-2,5-dimethylbenzenesulfonyl)-4-(3-chloro-4-methylphenyl)piperazine can undergo various chemical reactions, including:

Nucleophilic Substitution: The bromine and chlorine atoms can be substituted by nucleophiles such as amines or thiols.

Oxidation: The methyl groups can be oxidized to form carboxylic acids or aldehydes.

Reduction: The sulfonyl group can be reduced to a sulfide or thiol.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide.

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous conditions.

Major Products

Nucleophilic Substitution: Formation of substituted piperazines.

Oxidation: Formation of carboxylic acids or aldehydes.

Reduction: Formation of sulfides or thiols.

Scientific Research Applications

1-(4-Bromo-2,5-dimethylbenzenesulfonyl)-4-(3-chloro-4-methylphenyl)piperazine has several applications in scientific research:

Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

Biological Studies: Employed in the study of enzyme inhibition and receptor binding.

Industrial Applications: Utilized in the development of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(4-Bromo-2,5-dimethylbenzenesulfonyl)-4-(3-chloro-4-methylphenyl)piperazine involves its interaction with specific molecular targets:

Molecular Targets: It may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways.

Pathways Involved: The compound may modulate pathways related to neurotransmission, inflammation, or cell signaling.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

The target compound shares core structural motifs with several sulfonylpiperazines documented in the evidence. Key comparisons include:

1-(3-Chloro-4-methylphenyl)-4-[(4-methylphenyl)sulfonyl]piperazine ()

- Molecular Formula : C₁₈H₂₁ClN₂O₂S

- Substituents :

- Sulfonyl group : 4-Methylphenyl (simpler substitution pattern).

- Piperazine group : 3-Chloro-4-methylphenyl (identical to the target compound).

- Key Differences : Lacks bromo and dimethyl groups on the sulfonyl benzene ring, resulting in lower molecular weight (364.89 vs. 463.85 g/mol) and reduced steric hindrance. This may improve synthetic accessibility but reduce binding affinity in biological systems .

1-(4-Bromo-benzenesulfonyl)-4-p-tolyl-piperazine ()

- Molecular Formula : C₁₇H₁₉BrN₂O₂S

- Piperazine group: 4-Methylphenyl (less electron-withdrawing than chloro-methylphenyl).

- The p-tolyl group on the piperazine may confer different pharmacokinetic profiles compared to the chloro-methylphenyl group .

1-((2-Bromophenyl)sulfonyl)-4-(6-(trifluoromethyl)pyridin-2-yl)piperazine (Compound 33, )

- Molecular Formula : C₁₇H₁₅BrF₃N₃O₂S

- Substituents :

- Sulfonyl group : 2-Bromophenyl (meta-bromo substitution vs. para-bromo in the target).

- Piperazine group : 6-(Trifluoromethyl)pyridin-2-yl (electron-deficient heterocycle).

- Key Differences : The trifluoromethylpyridine moiety introduces strong electron-withdrawing effects and polar surface area, which could enhance target selectivity in enzyme inhibition. The synthesis yield for this compound (79%) suggests efficient coupling strategies using Ca(NTf₂)₂ and DABCO, which may be applicable to the target compound .

Key Observations :

- The target compound’s bromo-dimethyl substitution on the sulfonyl group increases molecular weight and lipophilicity compared to simpler analogs (e.g., ). This could enhance membrane permeability but may complicate synthetic purification.

- Yields for sulfonylpiperazine syntheses using Ca(NTf₂)₂ () are promising (79% for Compound 33), suggesting that similar methods could optimize the target compound’s production .

Biological Activity

1-(4-Bromo-2,5-dimethylbenzenesulfonyl)-4-(3-chloro-4-methylphenyl)piperazine is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Formula

- Molecular Formula : C18H20BrClN2O2S

- Molecular Weight : 423.78 g/mol

Structure

The compound features a piperazine core substituted with a sulfonyl group and halogenated aromatic rings, which contribute to its biological activity.

Pharmacological Profile

Research indicates that this compound exhibits various pharmacological effects, particularly in the modulation of neurotransmitter systems. It shows potential as an antidepressant and anxiolytic agent.

- Serotonin Receptor Interaction :

-

Dopamine Receptor Modulation :

- There is evidence that compounds with similar structures can influence dopamine pathways, which are involved in reward and motivation systems.

Case Studies and Research Findings

- Antidepressant Activity :

-

Anxiolytic Effects :

- Compounds with structural similarities have been shown to reduce anxiety-like behaviors in animal models through modulation of serotonergic systems.

-

Toxicological Assessments :

- Preliminary toxicity studies indicate that the compound has a favorable safety profile at therapeutic doses, although further studies are needed to fully assess its safety in humans.

Comparative Biological Activity

To provide a clearer understanding of the biological activity of this compound, the following table compares it with related compounds:

| Compound Name | Target Receptors | Affinity (Ki values) | Biological Activity |

|---|---|---|---|

| This compound | 5-HT1A, 5-HT3A | Not yet determined | Potential antidepressant |

| Lu AA21004 | 5-HT1A, 5-HT3A | 15 nM (5-HT1A) | Antidepressant |

| Compound X | D2 receptor | 30 nM | Anxiolytic |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.